Tumor-Type Specific Homing: LyP-2 vs. LyP-1 in Murine Xenograft Models
In vivo phage display screening identified LyP-2 as a peptide that selectively homes to tumor lymphatics. When compared to the related peptide LyP-1 (CGNKRTRGC), LyP-2 exhibits a distinct tumor-type homing profile. LyP-1 homes to MDA-MB-435 breast cancer xenografts, whereas LyP-2 homes to C8161 melanomas and K14-HPV16 cervical carcinomas [1]. Quantitative phage binding assays demonstrated that LyP-2 phage displays a >10-fold enrichment in C8161 tumors over insertless phage controls, while LyP-1 phage shows similar enrichment in MDA-MB-435 tumors [2].
| Evidence Dimension | Tumor Homing Specificity (in vivo) |
|---|---|
| Target Compound Data | LyP-2: C8161 melanoma (positive), K14-HPV16 cervical carcinoma (positive), MDA-MB-435 breast cancer (negative) |
| Comparator Or Baseline | LyP-1: MDA-MB-435 breast cancer (positive), C8161 melanoma (negative) |
| Quantified Difference | Qualitatively distinct, non-overlapping tumor tropism |
| Conditions | In vivo phage display in murine xenograft models (C8161 melanoma, K14-HPV16 cervical carcinoma, MDA-MB-435 breast cancer) |
Why This Matters
This differential tropism allows researchers to select the appropriate peptide for a specific tumor model, ensuring valid targeting and avoiding off-target artifacts.
- [1] Zhang L, Giraudo E, Hoffman JA, Hanahan D, Ruoslahti E. Lymphatic zip codes in cancer. Cancer Res. 2006 Jun 1;66(11):5696-706. doi:10.1158/0008-5472.CAN-05-4534. View Source
- [2] Fogal V, Zhang L, Krajewski S, Ruoslahti E. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma. Cancer Res. 2008 Sep 1;68(17):7210-8. doi:10.1158/0008-5472.CAN-07-6752. View Source
